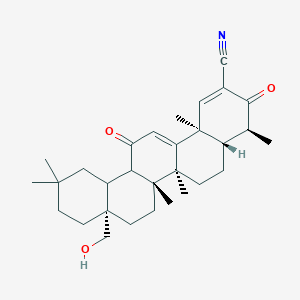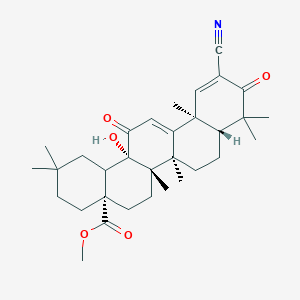![molecular formula C20H18N4O B10835338 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one](/img/structure/B10835338.png)
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. This compound has been studied for its pharmacological activity, particularly as an adenosine A1 receptor antagonist .
Méthodes De Préparation
The synthesis of 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one can be achieved through various synthetic routes. One method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach includes the condensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetic acid, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine can yield pharmacologically active pyridazinones .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is used in the study of adenosine A1 receptors in the brain, which play a crucial role in brain functioning . . Its unique structure also makes it a valuable tool in the study of various biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one involves its role as an adenosine A1 receptor antagonist. By binding to these receptors, it can modulate various physiological processes in the brain . Additionally, as an inhibitor of ERK1 and ERK2, it can interfere with the MAPK/ERK signaling pathway, which is involved in cell growth, adhesion, survival, and differentiation .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one include other phenylpyrazoles and pyrazolo[1,5-a]pyridazinones. For example, 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine is a related compound with similar pharmacological properties . The uniqueness of this compound lies in its specific structure and its ability to act as both an adenosine A1 receptor antagonist and an ERK1/2 inhibitor, making it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C20H18N4O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propylpyridazin-3-one |
InChI |
InChI=1S/C20H18N4O/c1-2-13-24-18(25)12-11-16(21-24)19-17-10-6-7-14-23(17)22-20(19)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3 |
Clé InChI |
ATTQDJZYFIDUQX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C=CC(=N1)C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]propanamide](/img/structure/B10835259.png)


![2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide](/img/structure/B10835284.png)
![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835294.png)
![N-(6-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835298.png)

![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
![2-fluoro-N-[3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835322.png)


![1-Cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine](/img/structure/B10835354.png)
